4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13-12-17(25-20-13)19-18(22)14-8-10-16(11-9-14)26(23,24)21(2)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGAMTUURQPKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfamoyl group. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step often involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Coupling Reactions: The final step may involve coupling the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their substituent differences:
Key Observations:
- Heterocyclic Moieties : The 1,2-oxazole ring in the target compound (vs. 1,3,4-oxadiazole in LMM11/LMM5) reduces steric hindrance, possibly enhancing binding to flat aromatic pockets in enzymes .
- Sulfamoyl vs. Imidate Groups : MZO-2 replaces the sulfamoyl group with an ethyl imidate, drastically altering electronic properties and reducing hydrogen-bonding capacity .
Antifungal Activity:
- LMM11’s IC₅₀ against C. albicans was 12.5 µM, attributed to thioredoxin reductase inhibition .
- LMM5 : Exhibited lower potency (IC₅₀ > 25 µM), likely due to reduced sulfamoyl group flexibility from the bulkier benzyl substituent .
Anti-inflammatory Activity:
- MZO-2 : Demonstrated efficacy in murine models, inhibiting carrageenan-induced edema (50% reduction at 10 mg/kg) and contact hypersensitivity. Its imidate group may modulate COX-2 or NF-κB pathways .
Therapeutic Versatility:
Physicochemical and ADMET Properties
- Solubility : The sulfamoyl group enhances aqueous solubility (∼15 µg/mL) compared to MZO-2 (∼5 µg/mL), which lacks polar substituents .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which play critical roles in purinergic signaling and various pathological conditions. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Synthesis and Structural Characteristics
The synthesis of sulfamoyl-benzamide derivatives typically involves the reaction of benzoyl chloride with sulfamoyl compounds. The specific structure of this compound includes a cyclohexyl group and a 3-methyl-1,2-oxazole moiety, which contribute to its biological activity through enhanced binding interactions with target proteins.
Inhibition of h-NTPDases
Recent studies have demonstrated that sulfamoyl-benzamide derivatives exhibit selective inhibition against various h-NTPDases. For instance, the compound was evaluated alongside other derivatives, revealing significant inhibitory effects:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | h-NTPDase1 | 2.88 ± 0.13 |
| Other derivatives (e.g., 3i) | h-NTPDase2 | 0.72 ± 0.11 |
| Other derivatives (e.g., 3j) | h-NTPDase3 | 1.49 ± 0.51 |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, highlighting the potency of these compounds in modulating enzymatic functions critical to cellular signaling pathways .
Molecular docking studies have suggested that these compounds interact with specific amino acids within the active sites of h-NTPDases. The presence of the cyclohexyl and oxazole groups enhances hydrophobic interactions and hydrogen bonding, which are crucial for effective binding and inhibition .
Anti-Cancer Properties
In addition to their role as enzyme inhibitors, some sulfamoyl-benzamide derivatives have been investigated for anti-cancer properties. For example, a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications can lead to compounds with dual therapeutic potential .
Comparative Studies
Comparative studies have shown that variations in the substituents on the benzamide core significantly affect biological activity. For instance, compounds with halogen substitutions demonstrated enhanced inhibitory effects against h-NTPDases compared to those without such modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
